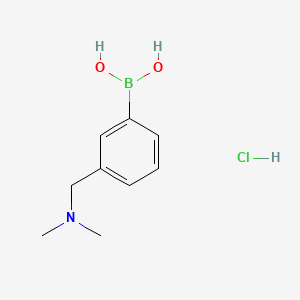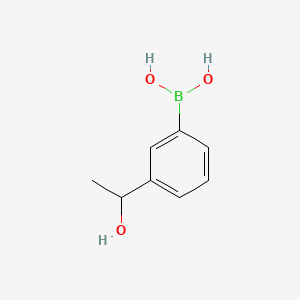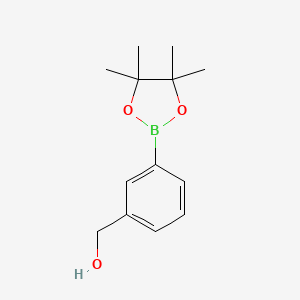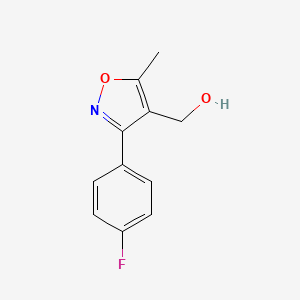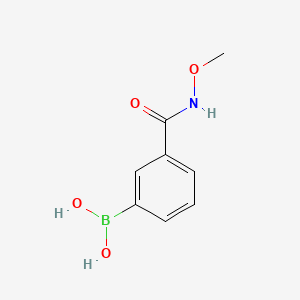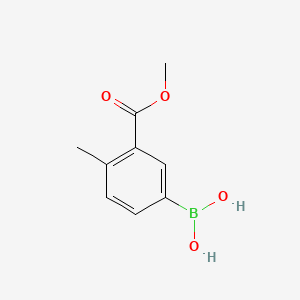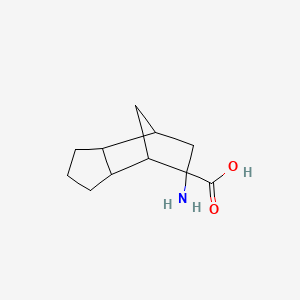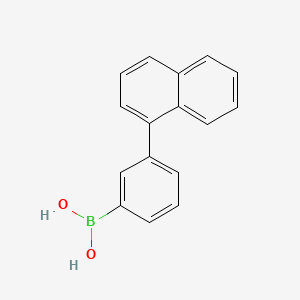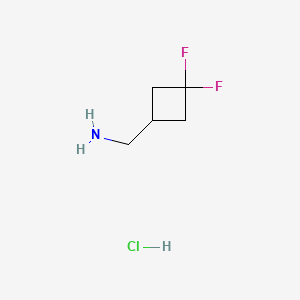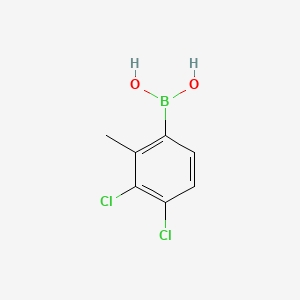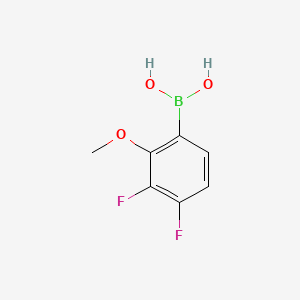![molecular formula C15H17N5O2 B591692 (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate CAS No. 1146629-77-7](/img/structure/B591692.png)
(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
概要
説明
“(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate” is a chemical compound with the CAS Number: 1146629-77-7 . It has a molecular weight of 299.33 . The compound is typically stored in a refrigerator and appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H17N5O2/c1-15(2,3)14(21)22-9-20-5-4-11-12(10-6-18-19-7-10)16-8-17-13(11)20/h4-8H,9H2,1-3H3,(H,18,19) . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 536.7±50.0 °C and a predicted density of 1.33±0.1 g/cm3 . Its pKa is predicted to be 10.76±0.50 .科学的研究の応用
Cytoprotective and Antiulcer Activity
Compounds including the pyrazol-pyrimidine structure have been evaluated for their cytoprotective antiulcer activities. Specifically, pyrazol-1-yl and imidazol-1-yl pyrimidines demonstrated notable inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, alongside low acute toxicity (Ikeda et al., 1996). Another derivative, 4,6-bis(1H-pyrazol-1-yl)pyrimidine, showed a potent inhibitory effect on similar gastric lesions, mainly through the increase in bicarbonate secretion (Ikeda et al., 1997).
Anti-Inflammatory and Analgesic Effects
Pyrazolo[1,5-a]pyrimidine derivatives have shown marked anti-inflammatory and analgesic properties. These compounds exhibited potent activity in experimental inflammation models, with one of the compounds, FPP129, displaying significant anti-inflammatory effects without ulcerogenic activity, indicating potential for therapeutic use (Perretti et al., 1987).
Antidepressant-like Activity
Certain pyrazolo[3,4-d]pyrimidin derivatives have been evaluated for their antidepressant-like activity in mice, with some compounds showing significant reduction in immobility time without impairing general locomotor activity. This finding supports the potential antidepressant-like activity of nonpeptidic CRF1 receptor antagonists, offering a novel pharmacotherapeutic strategy in the treatment of depression (Nielsen et al., 2004).
Anti-Inflammatory Activity of Pyrazolo[3,4-d]pyrimidin Derivatives
New derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one have been synthesized and showed good anti-inflammatory activity, with certain compounds demonstrating activity comparable to indomethacin but with minimal ulcerogenic effects. This highlights their potential as anti-inflammatory drugs with reduced side effects (El-Tombary, 2013).
Safety And Hazards
特性
IUPAC Name |
[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-15(2,3)14(21)22-9-20-5-4-11-12(10-6-18-19-7-10)16-8-17-13(11)20/h4-8H,9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGIWDOJHYCMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCN1C=CC2=C(N=CN=C21)C3=CNN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


